2-甲基色胺

描述

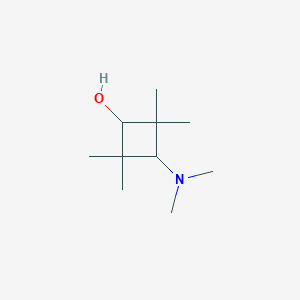

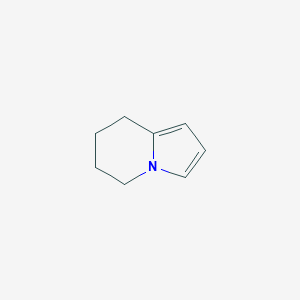

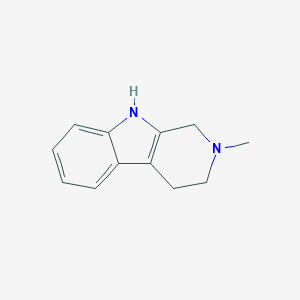

2-Methyltryptoline, a derivative of tryptoline, is a compound of interest in various scientific fields due to its unique structural and chemical properties. Tryptoline itself is converted from tryptamine in the presence of 5-methyltetrahydrofolic acid by an enzymatic preparation from the human brain, indicating the biological relevance of its derivatives, including 2-methyltryptoline (Wyatt et al., 1975).

Synthesis Analysis

The synthesis of 2-Methyltryptoline can be inferred from methods used to synthesize similar compounds. For example, the reaction of 2-picoline at the methyl group with various reagents leads to the formation of diverse methyl-substituted heterocycles, indicating a pathway that could be adapted for 2-Methyltryptoline synthesis (Mamane et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methyltryptoline, like 2-methylpyridine, has been characterized by X-ray diffraction, showing that these molecules often have significant symmetry and planarity, except for certain substituents such as the methyl group (Vorontsov et al., 2002). These structural features are crucial for understanding the chemical behavior and reactivity of 2-Methyltryptoline.

Chemical Reactions and Properties

2-Methyltryptoline's chemical reactions can be anticipated based on the behavior of structurally related compounds. For instance, the living cationic ring-opening polymerization of 2-methyl-2-oxazoline provides insights into the types of polymerization reactions that 2-Methyltryptoline might undergo, demonstrating the versatility of methyl-substituted compounds in synthetic chemistry (Wiesbrock et al., 2005).

Physical Properties Analysis

The physical properties of compounds structurally similar to 2-Methyltryptoline, such as 2-methylquinolines, have been extensively studied. These studies typically focus on crystallization, melting points, and the stability of these compounds under various conditions, providing a basis for predicting the physical properties of 2-Methyltryptoline (Jin et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Methyltryptoline can be inferred from studies on similar compounds, such as the electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines. Such reactions highlight the reactivity of methyl-substituted heterocycles towards electrophilic agents and their potential to undergo complex cyclization reactions, suggesting analogous reactivity for 2-Methyltryptoline (Fischer et al., 2008).

科学研究应用

神经生物学:在研究功能性神经通路时,发现从人脑中提取的酶制剂能将色胺转化为色胺醇,类似化合物如N-甲基色胺和5-羟基色胺分别产生1-甲基色胺和5-羟基色胺。这些发现表明这些化合物在大脑化学和功能中可能起着潜在作用 (Kennedy et al., 1975),(Wyatt et al., 1975)。

化学合成与分析:对2-甲基-4-喹啉酚(与2-甲基色胺相关)的研究探索了高效、无溶剂合成方法,包括光谱研究和计算研究。这项研究对于合成复杂有机分子至关重要,这些分子在化学和制药行业有各种应用 (Pourmousavi et al., 2016)。

药理学与药物开发:在药理学研究中,类似ABT-089的化合物,它是与2-甲基色胺相关的一种尼古丁乙酰胆碱受体配体,已显示出在认知增强和抗焦虑活性方面的积极效果。这些发现对于治疗认知障碍的药物开发至关重要 (Lin et al., 1997),(Lin et al., 1997)。

材料科学:在制药应用中,对聚(2-甲基-2-噁唑烷酮)的研究,这与2-甲基色胺密切相关,显示出很大潜力。这些聚合物是开发新型聚合物治疗剂的强有力候选者,并具有在溶液中行为重要的独特流体动力学特性 (Grube et al., 2018),(Hahn et al., 2019),(Hahn et al., 2020)。

作用机制

Target of Action

2-Methyltryptoline is a derivative of tryptoline . Tryptolines, including 2-Methyltryptoline, are known to be competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a key role in the metabolism of neurotransmitters such as serotonin and norepinephrine.

Mode of Action

As a competitive inhibitor, 2-Methyltryptoline binds to the active site of MAO-A, preventing the substrate (monoamines) from binding to the enzyme . This inhibition reduces the breakdown of monoamines, leading to an increase in their concentrations in the synaptic cleft, which can enhance neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by 2-Methyltryptoline is the monoamine neurotransmitter pathway . By inhibiting MAO-A, 2-Methyltryptoline affects the metabolism of monoamines, leading to increased levels of these neurotransmitters in the brain. This can have various downstream effects, potentially influencing mood, anxiety, and other neurological functions.

Pharmacokinetics

Like other tryptolines, it is likely to be absorbed in the gastrointestinal tract after oral administration, metabolized primarily in the liver (where mao-a is abundant), and excreted in the urine . The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated.

Result of Action

The inhibition of MAO-A by 2-Methyltryptoline leads to increased levels of monoamine neurotransmitters in the brain . This can result in various physiological effects, depending on the specific neurotransmitters involved. For example, increased levels of serotonin can lead to mood elevation, while increased levels of norepinephrine can lead to increased alertness and arousal.

属性

IUPAC Name |

2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFKCNJIUXPJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156838 | |

| Record name | 2-Methyltryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

13100-00-0 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydro-β-carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13100-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。